Acitretin

Pharmacokinetics Drug Safety Teratology

Choose Acitretin (CAS 55079-83-9) for retinoid research and as a benchmark comparator in psoriasis drug development. As the primary active metabolite of etretinate with a significantly shorter elimination half-life (50–60 h vs. 120 days), it offers a safer, more predictable pharmacokinetic profile. Its distinct RAR pan-agonist activity—versus RXR-selective bexarotene or dual RAR/RXR alitretinoin—ensures no generic substitute is scientifically equivalent for dissecting retinoid signaling, validating PASI 75 response rates, or establishing NAPSI benchmarks in nail psoriasis models. Ensure your studies use the definitive reference standard.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 55079-83-9
Cat. No. B1665447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitretin
CAS55079-83-9
Synonyms13-cis-Acitretin
Acitretin
Acitretin, (Z,E,E,E)-Isomer
Etretin
Isoacitretin
Isoetretin
Neotigason
Ro 10-1670
Ro 101670
Ro 13-7652
Ro 137652
Ro-10-1670
Ro-13-7652
Ro101670
Ro137652
Soriatane
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
InChIInChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
InChIKeyIHUNBGSDBOWDMA-AQFIFDHZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilityPractically insoluble in water (<0.1 mg/100 mg)
Sparingly soluble in tetrahydrofuran;  slightly soluble in acetone, alcohol;  very slightly soluble in cyclohexane
4.78e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acitretin (CAS 55079-83-9): A Second-Generation Retinoid for Scientific and Industrial Use


Acitretin (CAS 55079-83-9) is a synthetic, second-generation monoaromatic retinoid and the primary active metabolite of the first-generation retinoid, etretinate [1]. It functions as a pan-agonist of the retinoic acid receptor (RAR) subtypes α, β, and γ, thereby regulating gene transcription to normalize cellular differentiation and proliferation, particularly in hyperproliferative conditions such as psoriasis [2]. Its development as a therapeutic agent was driven by a need for a retinoid with a significantly improved pharmacokinetic profile over its prodrug, etretinate, allowing for more predictable and safer clinical management [3].

Why Acitretin Cannot Be Interchanged with Other In-Class Retinoids


The systemic retinoid class is not homogeneous; substitution is precluded by fundamental differences in pharmacokinetic elimination half-lives, receptor subtype selectivity, and consequent safety profiles. For instance, while acitretin has an elimination half-life of 49–60 hours, its close analog etretinate is highly lipophilic and sequesters in adipose tissue, resulting in a half-life of approximately 120 days, which fundamentally alters the duration of teratogenic risk and the necessary period of contraception [1][2]. Furthermore, receptor binding profiles diverge significantly: acitretin is an RAR pan-agonist, whereas bexarotene is an RXR-selective rexinoid, and alitretinoin is a pan-agonist for both RAR and RXR [3]. These differences dictate distinct clinical applications, safety monitoring protocols, and procurement requirements, making generic interchangeability within the class clinically and scientifically unsound.

Quantitative Evidence Differentiating Acitretin from Key Comparators


Acitretin's 50-Hour Half-Life vs. Etretinate's 120-Day Half-Life Reduces Teratogenicity Risk Period

Acitretin's primary differentiator from its prodrug, etretinate, is its substantially shorter elimination half-life. Acitretin is less lipophilic than etretinate and does not sequester into deep fatty storage sites, resulting in a terminal elimination half-life of 50–60 hours compared to approximately 120 days for etretinate [1][2]. This pharmacokinetic difference reduces the required post-therapy contraception period from an indefinite period (due to etretinate's persistence) to a more defined 3-year window following acitretin discontinuation, as per regulatory guidelines [3].

Pharmacokinetics Drug Safety Teratology

Acitretin's RAR Pan-Agonism Contrasts with Bexarotene's RXR Selectivity and Alitretinoin's Dual RAR/RXR Agonism

Acitretin is a ligand for all three subtypes of the retinoic acid receptor (RAR-α, -β, -γ) [1]. This contrasts sharply with other systemic retinoids: bexarotene is a selective retinoid X receptor (RXR) agonist (a 'rexinoid'), and alitretinoin (9-cis-retinoic acid) is a 'panagonist' that activates both RAR and RXR [1][2]. This specific receptor activation profile is critical for its therapeutic effect in psoriasis and keratinization disorders, as RAR activation is primarily responsible for regulating epidermal proliferation and differentiation [3].

Retinoid Receptor Pharmacology Mechanism of Action Selectivity Profile

Acitretin's 41% Reduction in Nail Psoriasis Severity Index (NAPSI) Validates Efficacy in a Treatment-Resistant Indication

In an open-label study of 36 patients with moderate-to-severe nail psoriasis, low-dose acitretin (0.2–0.3 mg/kg daily) for 6 months resulted in a 41% reduction in the mean Nail Psoriasis Severity Index (NAPSI) score, from 31.5 at baseline to 18.6 at month 6 [1]. This level of efficacy is comparable to that reported for biologic therapies such as infliximab and adalimumab in this difficult-to-treat condition, offering a cost-effective oral alternative [1][2].

Clinical Efficacy Nail Psoriasis Dermatology

Acitretin's PASI 75 Response Rate Establishes a Benchmark for Moderate-to-Severe Plaque Psoriasis

In a pivotal trial for severe psoriasis, 50 mg of acitretin daily achieved a PASI 75 response (≥75% improvement in Psoriasis Area and Severity Index) in a significant proportion of patients compared to placebo [1]. A 2022 network meta-analysis further contextualized acitretin's efficacy, estimating its relative effect for achieving PASI 75 against a comprehensive panel of systemic and biologic therapies [2]. The analysis positions acitretin as a foundational oral agent with defined efficacy, essential for comparative effectiveness research and therapeutic decision-making [2].

Clinical Trial Psoriasis Efficacy Benchmark

Acitretin's Hepatotoxicity Profile: Transaminase Elevations in ~30% of Patients, Contrasting with Methotrexate's Fibrosis Risk

Acitretin is associated with transient elevations in serum aminotransferase (ALT/AST) levels in approximately 1 in 3 patients, a known and generally reversible effect [1]. This profile differs mechanistically and clinically from the hepatotoxicity of methotrexate, another common systemic antipsoriatic, which carries a risk of cumulative, irreversible hepatic fibrosis and cirrhosis, necessitating periodic liver biopsy [2]. While acitretin can cause acute hepatotoxic injury in rare cases, the risk profile and required monitoring are distinct, and the two drugs are contraindicated for concurrent use due to additive hepatotoxicity risk [3].

Hepatotoxicity Drug Safety Monitoring

Acitretin Binds CRABP-I and CRABP-II with High Affinity, a Mechanism Not Shared by All Retinoids

Acitretin exhibits high-affinity binding to cellular retinoic acid-binding proteins (CRABPs), which are believed to play a role in its intracellular transport and biological activity, particularly in hyperproliferative skin. It binds to mouse recombinant CRABP-I with a Kd of 3 nM and to CRABP-II with a Kd of 15 nM [1]. This is a distinguishing feature, as its primary metabolite, 13-cis-acitretin, does not bind to CRABP, suggesting that acitretin itself may be the principal active species mediating certain effects [2]. Furthermore, this high-affinity binding to CRABP contrasts with its low affinity for human recombinant RAR-RXR heterocomplexes, indicating a complex, multi-faceted mechanism of action that is not merely direct receptor agonism [1].

Molecular Pharmacology Binding Affinity CRABP

Validated Research and Industrial Applications for Acitretin


Investigational Use in Severe, Refractory Psoriasis Models

Acitretin is the benchmark systemic retinoid for studying the pathophysiology and treatment of severe plaque, pustular, and erythrodermic psoriasis. Its established PASI 75 response rates from clinical trials serve as a comparator arm for evaluating novel therapeutics [1]. Preclinical models, such as the K14-VEGF transgenic mouse, show acitretin's ability to decrease the severity of psoriatic-like skin lesions, validating its use in translational research [2].

Nail Psoriasis: A Model for Drug Efficacy in a Treatment-Resistant Niche

The 41% reduction in NAPSI score achieved with acitretin provides a quantitative benchmark for studies focused on nail psoriasis, a condition notoriously difficult to treat [1]. This makes acitretin a key reference compound for investigating new therapies targeting nail matrix and nail bed pathology, as its efficacy is well-documented and comparable to that of advanced biologic agents [2].

Retinoid Receptor Pharmacology and Signaling Studies

Acitretin's distinct profile as an RAR pan-agonist, in contrast to RXR-selective (bexarotene) or dual RAR/RXR (alitretinoin) agonists, makes it an essential tool for dissecting retinoid signaling pathways [1]. Research into ADAM10 promoter activity, where acitretin demonstrates an EC50 of 1.5 mM in neuroblastoma cells, highlights its utility in exploring non-canonical retinoid functions beyond skin, including in neurological models [2].

Pharmacokinetic and Drug Interaction Studies Involving Retinoids

The stark contrast in elimination half-lives between acitretin (50–60 hours) and etretinate (120 days) provides a classic case study for pharmacokinetic research [1]. Furthermore, the known metabolic conversion of acitretin to etretinate in the presence of ethanol is a critical drug-interaction model for studying the clinical implications of prodrug re-esterification and its impact on long-term drug safety and teratogenicity [2].

Technical Documentation Hub

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